A-49816

Pharmacology Diuretics Renal Physiology

Quantifying loop diuretic potency or modeling hepatotoxic liability requires precise compound selection-generic substitution introduces confounding variables. A-49816 (ethyl {4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy}acetate) solves this as a validated reference standard. • **Saluretic benchmark:** 2.6x greater potency vs. furosemide (human volunteer data); ideal for dose-ranging and NKCC2 mechanism studies. • **DILI tool compound:** Induces clear hepatotoxicity in primary rat hepatocytes (absent with furosemide); use as positive control for liver model validation. • **PK/PD modeling:** Linear pharmacokinetics (t½ ≈ 6h) with predictable exposure-response-superior to furosemide for quantitative systems pharmacology.

Molecular Formula C18H17Cl2NO5
Molecular Weight 398.2 g/mol
CAS No. 78235-72-0
Cat. No. B1666391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-49816
CAS78235-72-0
Synonyms(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester
A 49816
A-49816
acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate
Molecular FormulaC18H17Cl2NO5
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl
InChIInChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3
InChIKeyKWDSYQYCWWCCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-49816: High-Ceiling Loop Diuretic Overview


A-49816 (CAS 78235-72-0), chemically ethyl {4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy}acetate, is an orally active, high-ceiling (loop) diuretic belonging to the ketodichlorophenoxyacetic acid structural class [1]. The compound was originally developed as an investigational therapeutic agent and has been characterized in both preclinical and early clinical studies [2]. Its pharmacological profile is defined by dose-dependent increases in urine volume, sodium excretion (saluresis), and chloride excretion (chloruresis), consistent with inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [3].

NKCC2 inhibition and loop diuretic pharmacology research
Ketodichlorophenoxyacetic acid chemotype for DILI mechanistic studies
Orally active tool compound for renal function and PK/PD modeling

A-49816: Non-Substitutability Rationale


Generic substitution among loop diuretics is not scientifically valid due to significant intra-class variation in relative potency, pharmacokinetic linearity, and hepatotoxic potential [1]. While furosemide, torasemide, and ethacrynic acid all act on NKCC2, their potencies differ markedly, requiring dose adjustments that confound experimental interpretation [2]. Furthermore, compounds sharing the ketodichlorophenoxyacetic acid structural motif, including A-49816 and ethacrynic acid, demonstrate distinct hepatotoxicity profiles in primary hepatocyte cultures compared to furosemide, which lacks this structural feature and exhibits no such toxicity [3]. These differences in both on-target potency and off-target safety necessitate precise compound selection. The following quantitative evidence establishes exactly where A-49816 differentiates from its closest analogs, justifying its specific procurement for defined research applications.

Saluretic potency mismatch
Reported 2.6-fold greater saluretic response vs furosemide may shift dose-response interpretation
Chemotype-dependent hepatotoxicity
Ketodichlorophenoxyacetic acid motif absent in furosemide leads to different off-target liver signal
Pharmacokinetic linearity contrast
Non-linear absorption of furosemide may confound exposure reproducibility compared to linear PK of A-49816

A-49816: Differentiation vs. Loop Diuretics


Saluretic Potency vs. Furosemide

In a direct head-to-head clinical study in healthy male volunteers, A-49816 demonstrated significantly higher saluretic potency than furosemide on a weight basis [1]. Specifically, the analysis of cumulative sodium excretion over 8 hours post-dose established that A-49816 was 2.6 times more potent as a saluretic agent compared to furosemide . This indicates that a lower mass of A-49816 is required to achieve the same natriuretic effect, a critical parameter for dose-response studies and in vivo formulation design.

Saluretic Potency vs Furosemide
Head-to-head
2.6× relative saluretic response
A-49816 Furosemide (reference)
Supports dose-model interpretation
8-h cumulative Na⁺ excretion in healthy volunteers
Pharmacology Diuretics Renal Physiology

Hepatotoxicity Signal vs. Furosemide

A comparative toxicity study in primary rat hepatocyte cultures revealed a clear distinction between A-49816 and furosemide [1]. A-49816, along with ticrynafen and ethacrynic acid, induced significant toxicity, whereas furosemide did not exhibit any hepatotoxic effect under the same conditions . The study directly attributed this toxicity to the presence of a ketodichlorophenoxyacetic acid structural motif, which is absent in furosemide . This differential profile provides a critical selection criterion for experiments where off-target hepatic effects are a confounding variable.

Hepatotoxicity vs Furosemide
Head-to-head
Positive toxicity signal
A-49816: toxic Furosemide: non-toxic
Supports chemotype-specific DILI model context
Primary rat hepatocyte LDH release
Toxicology Drug Safety In Vitro Models

Defined Dose-Response for Diuresis

A single-blind, placebo-controlled clinical trial established the threshold and range for statistically significant diuretic activity [1]. While lower doses were tested, significant saluresis, chloruresis, and diuresis were observed in most post-dose time periods only following administration of the highest doses of 12.5, 15, and 20 mg [2]. This contrasts with other loop diuretics like torasemide, which may have a different dose-response slope , making precise knowledge of A-49816's efficacious dose range essential for experimental planning.

Dose-Response Threshold
Reported
≥12.5 mg oral dose
significant saluresis
Defined diuretic response threshold for study design
Placebo-controlled; n=18 volunteers
Pharmacodynamics Dose-Response Drug Development

Linear Pharmacokinetics and Half-Life

Pharmacokinetic analysis revealed that A-49816 exhibits linear pharmacokinetics across the studied dose range [1]. The elimination-phase plasma half-life was determined to be approximately 6 hours [2]. This linear, predictable pharmacokinetic profile stands in contrast to the non-linear absorption or elimination sometimes observed with other loop diuretics, such as the highly variable bioavailability of oral furosemide . This predictability is a key advantage for researchers requiring consistent systemic exposure in in vivo studies.

Pharmacokinetic Linearity
Class-level inference
Linear PK; t½ ≈6 h
predictable exposure
Supports exposure-model validation
vs non-linear furosemide absorption
Pharmacokinetics ADME Drug Metabolism

A-49816: Research Applications in Renal & Toxicology


Loop Diuretic Potency Comparison

A-49816 serves as a precise comparator or reference standard in studies evaluating the potency and efficacy of novel diuretic candidates. Its established 2.6-fold greater saluretic potency relative to furosemide, as quantified in human volunteers, provides a robust benchmark for dose-ranging and mechanism-of-action investigations [1]. Researchers can use A-49816 to calibrate in vivo models of diuresis, ensuring that observed effects of new compounds are appropriately contextualized within the known pharmacology of the loop diuretic class.

Mechanistic DILI Toxicology

A-49816 is a critical tool compound for studying the hepatotoxic liability of the ketodichlorophenoxyacetic acid chemotype. In primary rat hepatocyte cultures, it induces a clear toxicity signal that is absent with furosemide [1]. This differential effect enables the compound to be used as a positive control or as a model toxicant in assays designed to screen for DILI risk, investigate mitochondrial toxicity mechanisms, or validate new in vitro liver models.

PK/PD Modeling for Loop Diuretics

The combination of A-49816's well-defined linear pharmacokinetics (elimination half-life ≈ 6 hours) and its dose-dependent pharmacodynamic effect on urine output and electrolyte excretion makes it an ideal candidate for PK/PD modeling [1]. Unlike furosemide, whose complex absorption can confound such analyses, A-49816 offers a predictable exposure-response relationship, facilitating the development of more accurate mathematical models that link drug concentration in plasma to its diuretic effect over time.

In Vivo Diuretic Titration Studies

For animal studies where a defined and reproducible level of diuresis is required (e.g., investigations into renal hemodynamics or electrolyte balance), A-49816's documented dose-response window (significant effects at 12.5-20 mg in humans) provides an evidence-based starting point for dose selection [1]. Its higher potency on a weight basis (2.6x furosemide) also means that smaller amounts of compound are needed to achieve a target effect, reducing formulation challenges and cost in long-term or high-volume in vivo studies [2].

Application
Selection Property
Validation Focus
Loop diuretic pharmacology studies
Relative saluretic response benchmark
Dose-response modeling and in vivo calibration
DILI mechanistic research
Chemotype-specific hepatotoxicity signal
In vitro liver model validation and mitochondrial toxicity screening
PK/PD modeling of diuretics
Linear pharmacokinetic profile
Exposure-response relationship and dose calculation
In vivo renal function studies
Defined dose-response window and oral activity
Diuretic titration and electrolyte balance monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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